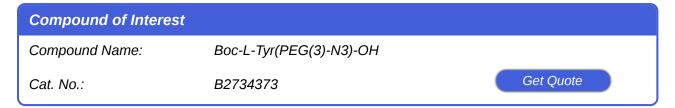


In-Depth Technical Guide: Boc-L-Tyr(PEG(3)-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025



A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-L-Tyr(PEG(3)-N3)-OH** (CAS Number: 1831059-64-3), a key building block in modern bioconjugation and therapeutic development.

Core Compound Summary

Boc-L-Tyr(PEG(3)-N3)-OH is a heterobifunctional linker that incorporates three key chemical motifs:

- Boc-protected L-Tyrosine: The N-terminal tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group, essential for controlled, stepwise peptide synthesis and other conjugation strategies. The tyrosine residue itself can be a site for further modification or can be incorporated into peptide sequences.
- Triethylene Glycol (PEG(3)) Spacer: A short, hydrophilic polyethylene glycol linker enhances
 aqueous solubility and reduces steric hindrance of the final conjugate. PEG linkers are
 known to improve the pharmacokinetic properties of biotherapeutics by reducing aggregation
 and immunogenicity.



Terminal Azide (-N3) Group: This functional group is a key component for "click chemistry," a
suite of highly efficient and specific bioorthogonal reactions. The azide allows for covalent
ligation to alkyne-containing molecules.

The combination of these features makes this molecule a versatile tool for applications ranging from the synthesis of complex peptides to the construction of Antibody-Drug Conjugates (ADCs).

Physicochemical and Spectroscopic Data

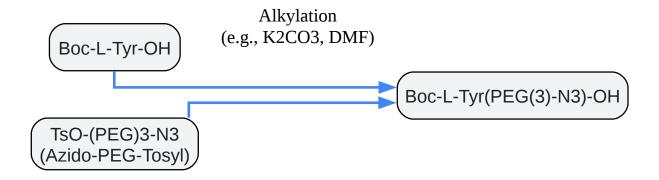
While detailed experimental data for this specific compound is not widely published, the following table summarizes its key physicochemical properties, with spectroscopic data for the closely related precursor, Boc-L-Tyrosine, provided for reference.

Property	Value	Reference/Note
CAS Number	1831059-64-3	
Molecular Formula	C20H30N4O7	
Molecular Weight	438.47 g/mol	
Appearance	Typically a solid at room temperature.	[1]
Solubility	Soluble in organic solvents such as DMSO, DMF, and alcohols.	Inferred from similar compounds.
Storage	Store at -20°C for long-term stability.	[1]
¹ H NMR (Boc-L-Tyr-OH)	(300 MHz, CD ₃ OD) δ/ppm: 7.03 (d, J= 8.4 Hz, 2H), 6.70 (d, J= 8.4 Hz, 2H), 4.32-4.23 (m, 1H), 3.04 (dd, J= 13.8, 5.2 Hz, 1H), 2.81 (dd, J= 13.8, 5.2 Hz, 1H),1.39 (s, 9H).	Data for precursor molecule.[2]
¹³ C NMR (Boc-L-Tyr-OH)	(in DMSO-d6)	Data for precursor molecule.[3]



Synthesis and Chemical Reactivity Proposed Synthetic Pathway

While a specific published synthesis for **Boc-L-Tyr(PEG(3)-N3)-OH** is not readily available, a plausible synthetic route can be proposed based on standard organic chemistry techniques and published syntheses of similar molecules. The synthesis would likely involve a multi-step process starting from commercially available Boc-L-Tyrosine.



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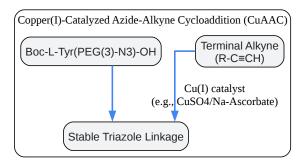
Caption: Proposed synthesis of Boc-L-Tyr(PEG(3)-N3)-OH.

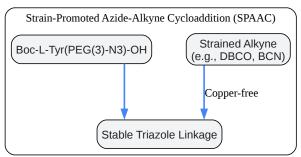
The key step would be the alkylation of the phenolic hydroxyl group of Boc-L-Tyrosine with a suitable PEGylated azide reagent, such as azido-PEG(3)-tosylate, in the presence of a mild base like potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Core Reactivity: Click Chemistry

The terminal azide group of **Boc-L-Tyr(PEG(3)-N3)-OH** is designed for participation in click chemistry reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]







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Caption: Click chemistry reactivity of Boc-L-Tyr(PEG(3)-N3)-OH.

These reactions are highly efficient, specific, and can be performed in aqueous conditions, making them ideal for the bioconjugation of sensitive molecules such as proteins and antibodies.

Experimental Protocols

The following are generalized protocols for the use of azide-PEG linkers in bioconjugation. These should be optimized for the specific application and molecules involved.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule, such as **Boc-L-Tyr(PEG(3)-N3)-OH**, to a terminal alkyne-modified biomolecule.

Materials:

- Boc-L-Tyr(PEG(3)-N3)-OH
- Alkyne-modified biomolecule (e.g., protein, peptide)



- Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 10 mM in DMSO or water)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO or other suitable organic co-solvent

Procedure:

- Preparation of Reactants:
 - Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
 - Dissolve Boc-L-Tyr(PEG(3)-N3)-OH in DMSO to create a concentrated stock solution.
- Reaction Setup:
 - In a reaction vessel, combine the alkyne-modified biomolecule solution with a molar excess of the Boc-L-Tyr(PEG(3)-N3)-OH stock solution.
 - Add the copper ligand (e.g., THPTA) to the reaction mixture to a final concentration of approximately 0.1 mM.
 - Add CuSO₄ to a final concentration of 1 mM.
 - Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).



Purification:

 Upon completion, the conjugated product can be purified from excess reagents using size exclusion chromatography, dialysis, or other appropriate purification methods.

Boc Deprotection Protocol

For applications where the N-terminal amine is required for subsequent steps, the Boc protecting group can be removed under acidic conditions.

Materials:

- Boc-protected compound
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Cold diethyl ether or hexane

Procedure:

- Dissolve the Boc-protected compound in dry DCM.
- Cool the solution to 0°C in an ice bath.
- Slowly add an excess of TFA (e.g., in a 1:1 ratio with DCM) to the stirred solution.
- Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Remove the solvent and excess TFA under reduced pressure.
- Precipitate the deprotected product by adding cold diethyl ether or hexane.
- Collect the precipitate by filtration and dry under vacuum.

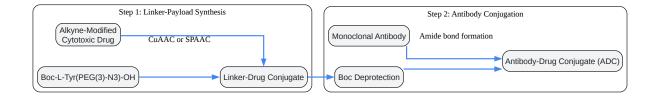
Applications in Research and Drug Development



The unique structure of **Boc-L-Tyr(PEG(3)-N3)-OH** makes it a valuable reagent in several areas of advanced research.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC. **Boc-L-Tyr(PEG(3)-N3)-OH** can be used as a component of a larger linker system in ADC development.



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Caption: General workflow for ADC synthesis.

In this workflow, the azide group of the linker is first reacted with an alkyne-modified cytotoxic drug via click chemistry. Following Boc deprotection, the newly exposed amine on the tyrosine residue can be coupled to the antibody, for example, through amide bond formation with activated carboxylic acid groups on the antibody.

Development of Fluorescent Probes

A published study by Wu Q, et al. in Nanoscale Horizons (2020) describes the use of substrate-based small molecule fluorescent probes for the super-resolution imaging of membrane transporters.[5] While the full experimental details are not provided here, this work highlights the utility of molecules like **Boc-L-Tyr(PEG(3)-N3)-OH** in constructing sophisticated tools for cell biology research. In such an application, the azide group could be used to attach a



fluorophore, and the tyrosine moiety could serve as a recognition element for a specific biological target.

Conclusion

Boc-L-Tyr(PEG(3)-N3)-OH is a highly versatile and valuable chemical tool for researchers in chemistry, biology, and medicine. Its combination of a protected amino acid, a hydrophilic PEG spacer, and a bioorthogonal azide handle enables a wide range of applications in bioconjugation, drug delivery, and the development of advanced molecular probes. This guide provides a foundational understanding of its properties and potential applications, serving as a starting point for the design and execution of innovative research and development projects.

Disclaimer: The experimental protocols provided in this document are intended as general guidelines. Researchers should consult the primary literature and perform appropriate optimization for their specific applications.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Boc-L-Tyr(PEG(3)-N3)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2734373#boc-l-tyr-peg-3-n3-oh-cas-number-1831059-64-3]

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